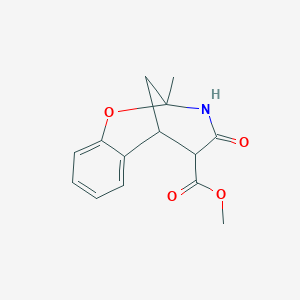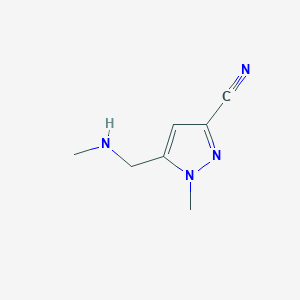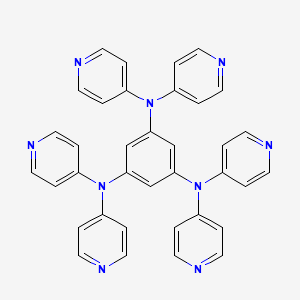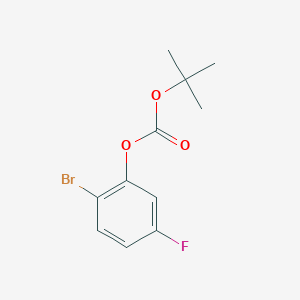![molecular formula C19H23N3 B12502336 N,N-dimethyl-N'-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine](/img/structure/B12502336.png)
N,N-dimethyl-N'-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N’-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine is an organic compound that features a complex structure with both aromatic and heterocyclic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine typically involves the condensation of N,N-dimethylbenzene-1,4-diamine with 4-(pyrrolidin-1-yl)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-N’-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
N,N-dimethyl-N’-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-N’-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylbenzene-1,4-diamine: A simpler analog without the pyrrolidinyl group.
4-(pyrrolidin-1-yl)benzaldehyde: A precursor in the synthesis of the target compound.
N,N-dimethyl-N’-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine derivatives: Compounds with similar structures but different substituents on the aromatic rings.
Uniqueness
N,N-dimethyl-N’-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}benzene-1,4-diamine is unique due to the presence of both N,N-dimethyl and pyrrolidinyl groups, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C19H23N3 |
|---|---|
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[(4-pyrrolidin-1-ylphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C19H23N3/c1-21(2)18-11-7-17(8-12-18)20-15-16-5-9-19(10-6-16)22-13-3-4-14-22/h5-12,15H,3-4,13-14H2,1-2H3 |
Clé InChI |
IHQLMUYQLUWSMS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[[2-[2-(2-Aminoethylamino)ethylamino]ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B12502272.png)
![2-{5-Carbamimidamido-2-[(2,3-dihydroxyphenyl)formamido]pentanamido}-3-hydroxybutanoic acid](/img/structure/B12502280.png)
![Ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydroquinoline-3-carboxylate](/img/structure/B12502289.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoro-4-quinolyl)cyclohexyl]propanamide](/img/structure/B12502297.png)
![2-((5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)-1-(5-fluoro-2-methoxyphenyl)ethan-1-one](/img/structure/B12502303.png)

![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl thiophene-2-carboxylate](/img/structure/B12502310.png)



![2-{[(Tert-butyldiphenylsilyl)oxy]methyl}pyrrolidine](/img/structure/B12502322.png)
![Propyl 5-{[(3-chloro-4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502329.png)
